![molecular formula C17H11ClF3N3O B7644813 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7644813.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide, also known as CPP or CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide acts as a competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of the NMDA receptor, this compound can modulate the activity of neural circuits involved in learning and memory processes. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of synaptic plasticity, inhibition of cancer cell growth, and modulation of immune cell activity. In addition, this compound has been shown to have analgesic effects, as it can modulate the activity of pain pathways in the brain.
実験室実験の利点と制限
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide, including further investigation of its potential applications in neuroscience, cancer research, and immunology. In addition, future research could focus on developing new analogues of this compound with improved potency and selectivity for the NMDA receptor, as well as investigating the potential of this compound as a therapeutic agent for various neurological and psychiatric disorders.
合成法
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylhydrazine, followed by the reaction with ethyl chloroformate. Another method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylhydrazine, followed by the reaction with 4-chloropyrazole-5-carboxylic acid.
科学的研究の応用
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells. In immunology, this compound has been shown to modulate the activity of immune cells, such as T cells and macrophages.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O/c18-15-7-6-12(8-14(15)17(19,20)21)23-16(25)11-9-22-24(10-11)13-4-2-1-3-5-13/h1-10H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQNXQQCTUWPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7644734.png)
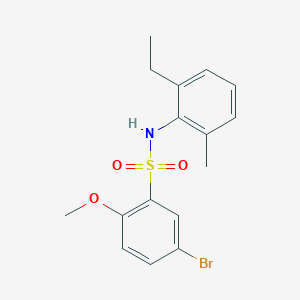
![(2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7644756.png)
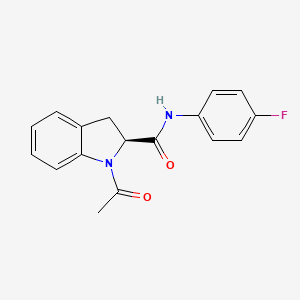
![1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide](/img/structure/B7644765.png)
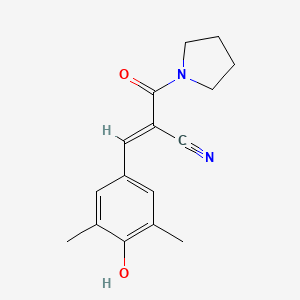
![(2R)-N-cyclopentyl-4-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]morpholine-2-carboxamide](/img/structure/B7644777.png)
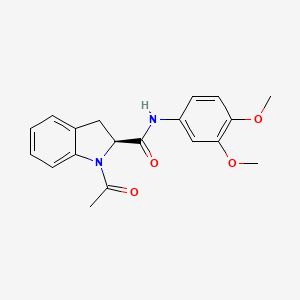
![1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)

![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)
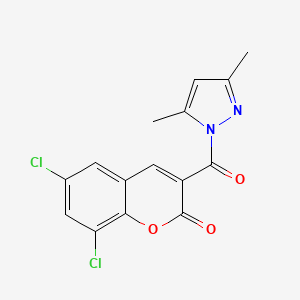
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)
![4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one](/img/structure/B7644811.png)